
N-Methyl-N-((trifluorosilyl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-((trifluorosilyl)methyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a trifluorosilyl group attached to the methyl group of the benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-((trifluorosilyl)methyl)benzamide typically involves the reaction of N-methylbenzamide with a trifluorosilylating agent. One common method includes the use of trifluorosilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent any side reactions with moisture or oxygen. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-((trifluorosilyl)methyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluorosilyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The trifluorosilyl group can be hydrolyzed in the presence of water or aqueous acids to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles such as amines or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Aqueous acids or bases are used to facilitate the hydrolysis reaction.
Major Products Formed
Substitution Reactions: Substituted benzamides with different functional groups.
Oxidation Reactions: Oxidized derivatives of the original compound.
Reduction Reactions: Reduced forms of the compound.
Hydrolysis: Hydroxyl derivatives of the compound.
Applications De Recherche Scientifique
N-Methyl-N-((trifluorosilyl)methyl)benzamide has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-Methyl-N-((trifluorosilyl)methyl)benzamide involves its interaction with specific molecular targets. The trifluorosilyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to the modulation of various biochemical pathways, including enzyme inhibition and receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylbenzamide: A simpler analog without the trifluorosilyl group.
N-Methyl-N-(trimethylsilyl)benzamide: Contains a trimethylsilyl group instead of a trifluorosilyl group.
N-Methyl-N-(trifluoromethyl)benzamide: Contains a trifluoromethyl group instead of a trifluorosilyl group.
Uniqueness
N-Methyl-N-((trifluorosilyl)methyl)benzamide is unique due to the presence of the trifluorosilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
123271-14-7 |
|---|---|
Formule moléculaire |
C9H10F3NOSi |
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
N-methyl-N-(trifluorosilylmethyl)benzamide |
InChI |
InChI=1S/C9H10F3NOSi/c1-13(7-15(10,11)12)9(14)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Clé InChI |
VYQDPLSOJPQLGH-UHFFFAOYSA-N |
SMILES canonique |
CN(C[Si](F)(F)F)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


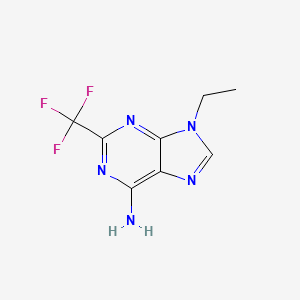
![5-Bromo-3-methoxy-[1,8]naphthyridine](/img/structure/B11873129.png)
![4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11873134.png)
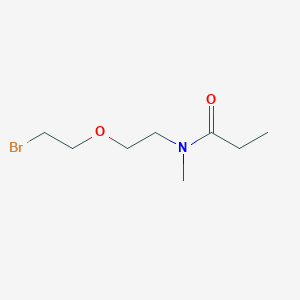
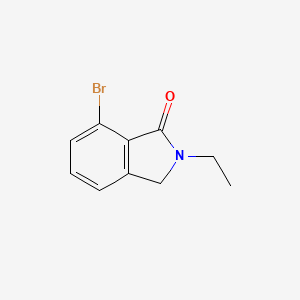

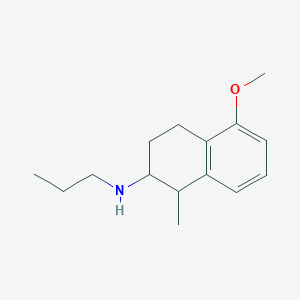
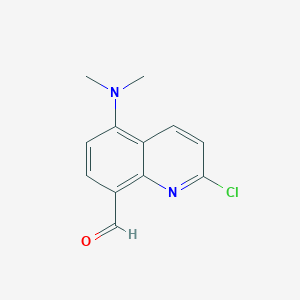


![5-Bromo-7-chloroimidazo[1,5-a]pyridine](/img/structure/B11873196.png)
![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873198.png)


